2-chloro-N-ethyl-N-methylacetamide
Overview
Description
2-chloro-N-ethyl-N-methylacetamide is an organic compound with the molecular formula C5H10ClNO. It is a chlorinated amide, which is often used as an intermediate in organic synthesis. This compound is known for its reactivity and versatility in various chemical reactions.
Scientific Research Applications
2-chloro-N-ethyl-N-methylacetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein modification.
Medicine: It serves as a precursor in the synthesis of certain drugs and therapeutic agents.
Industry: It is employed in the production of specialty chemicals and materials.
Safety and Hazards
Biochemical Analysis
Biochemical Properties
2-chloro-N-ethyl-N-methylacetamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes, thereby affecting metabolic pathways. The nature of these interactions often involves the formation of covalent bonds with the active sites of enzymes, leading to inhibition or modification of enzyme activity .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the expression of genes involved in stress responses and metabolic processes, leading to changes in cellular behavior and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. Additionally, it can affect gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the transcriptional machinery of the cell .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that prolonged exposure to this compound can lead to cumulative effects on cells, including alterations in cell viability and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can exhibit toxic or adverse effects. Threshold effects have been observed, where a certain dosage level leads to significant changes in physiological and biochemical parameters .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound can be metabolized through pathways involving oxidation, reduction, and conjugation reactions, leading to the formation of various metabolites .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments. The compound’s distribution can affect its overall activity and function within the cell .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization determines the compound’s interactions with other biomolecules and its overall impact on cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-chloro-N-ethyl-N-methylacetamide can be synthesized through the reaction of chloroacetyl chloride with N-ethyl-N-methylamine. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out under controlled temperature conditions to ensure the desired product is obtained .
Industrial Production Methods
In an industrial setting, the production of this compound involves similar synthetic routes but on a larger scale. The process includes the use of large reactors and precise control of reaction parameters such as temperature, pressure, and pH to optimize yield and purity. The product is then purified through distillation or recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-ethyl-N-methylacetamide undergoes various types of chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: The compound can be hydrolyzed to form N-ethyl-N-methylacetamide and hydrochloric acid.
Oxidation and Reduction: Although less common, the compound can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium alkoxides, amines, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Hydrolysis: This reaction is usually performed in the presence of water and a base or acid catalyst.
Oxidation and Reduction: Specific oxidizing or reducing agents are used depending on the desired transformation.
Major Products Formed
Nucleophilic substitution: Products vary depending on the nucleophile used. For example, reaction with an amine yields a substituted amide.
Hydrolysis: The major products are N-ethyl-N-methylacetamide and hydrochloric acid.
Oxidation and Reduction: Products depend on the specific conditions and reagents used.
Mechanism of Action
The mechanism of action of 2-chloro-N-ethyl-N-methylacetamide involves its reactivity as a chlorinated amide. The chlorine atom is highly reactive and can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. The compound can also interact with biological molecules, potentially inhibiting enzymes or modifying proteins through covalent bonding .
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-methylacetamide: Similar in structure but lacks the ethyl group.
2-chloro-N,N-dimethylacetamide: Contains two methyl groups instead of an ethyl and a methyl group.
2-chloro-N-methoxy-N-methylacetamide: Contains a methoxy group instead of an ethyl group.
Uniqueness
2-chloro-N-ethyl-N-methylacetamide is unique due to its specific combination of an ethyl and a methyl group attached to the nitrogen atom. This structural feature imparts distinct reactivity and properties compared to its analogs, making it valuable in specific synthetic applications .
Properties
IUPAC Name |
2-chloro-N-ethyl-N-methylacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10ClNO/c1-3-7(2)5(8)4-6/h3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBYWLBWGIPIYIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)C(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30623640 | |
Record name | 2-Chloro-N-ethyl-N-methylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30623640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2746-07-8 | |
Record name | 2-Chloro-N-ethyl-N-methylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30623640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-N-ethyl-N-methylacetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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